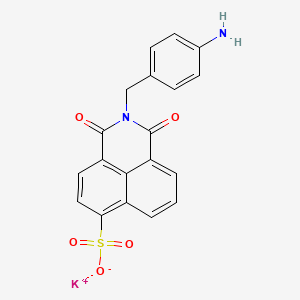

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium

Beschreibung

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a water-soluble derivative of the 1,8-naphthalimide family, characterized by a sulfonate group at the 4-position and an N-(4-aminobenzyl) substituent. This compound combines the intrinsic photophysical properties of 1,8-naphthalimides—such as high fluorescence quantum yield, photostability, and tunable emission—with enhanced solubility and biocompatibility due to its sulfonate and aminobenzyl groups . The sulfonate group improves water solubility, making it suitable for biomedical and environmental sensing applications, while the aminobenzyl moiety facilitates interactions with biomolecules like DNA and proteins . Its fluorescence arises from an internal charge transfer (ICT) mechanism between the electron-donating amino group and the electron-withdrawing imide core .

Eigenschaften

Molekularformel |

C19H13KN2O5S |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

potassium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate |

InChI |

InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |

InChI-Schlüssel |

UZNIVFJOOQNHOE-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conventional Condensation Methods

The most direct approach to forming the naphthalimide core involves the reaction of 4-halogeno-1,8-naphthalic anhydride with an appropriate amine. For the synthesis of this compound, 4-aminobenzylamine would be the amine of choice.

According to established protocols, the process is carried out by heating 4-halogeno-1,8-naphthalic acid anhydride (preferably the chloro or bromo derivative) with the amine in water, glacial acetic acid, or an aprotic solvent such as dimethylsulfoxide, N-methylpyrrolidone, or dimethylformamide at temperatures ranging from 50° to 150°C, preferably 80° to 135°C.

Table 2. Reaction Conditions for Naphthalimide Core Formation

The condensation reaction proceeds through several steps: nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride, ring opening to form an intermediate amide-acid, and subsequent ring closure through dehydration to form the imide. The presence of catalytic amounts of acid, such as acetic, hydrochloric, or sulfuric acid, can facilitate this process.

Microwave-Assisted Condensation

Microwave irradiation offers significant advantages for the naphthalimide core formation, particularly in terms of reaction time and yield. The synthesis of N-substituted 4-sulfo-1,8-naphthalimide derivatives has been achieved with high yields (>80%) in just 5 minutes using microwave irradiation.

The reaction is typically conducted in a binary solvent mixture (EtOH:H₂O 1:1 v:v) with 4-sulfo-1,8-naphthalic anhydride, the respective primary amine, and Zn(OAc)₂ as a catalyst. The Lewis acid catalyst and the binary solvent mixture play important roles in improving reactivity and reducing reaction time.

Table 3. Microwave-Assisted Synthesis Protocol

| Parameter | Conditions |

|---|---|

| Reactants | 4-sulfo-1,8-naphthalic anhydride + 4-aminobenzylamine |

| Molar ratio | 1:1 |

| Solvent | EtOH:H₂O (1:1 v:v) |

| Catalyst | Zn(OAc)₂ (10 mol%) |

| Temperature | 100°C |

| Pressure | 1-2 bar |

| Reaction time | 5-10 minutes |

| Purification | Filtration, washing with ethanol and diethyl ether |

| Expected yield | >80% |

This approach could be directly adapted for the synthesis of this compound by using 4-aminobenzylamine as the amine component and performing the reaction in a microwave reactor.

Sulfonation Methods

Mechanochemical Sulfonation

An alternative approach to sulfonation involves mechanochemical methods using solid-state reactions facilitated by mechanical energy. These solvent-free methods offer environmental advantages and can sometimes provide unique regioselectivity.

Mechanochemical sulfonation using NaHSO₄ as a sulfonating agent has been reported for aromatic compounds. The process typically involves:

- Mixing the aromatic compound with NaHSO₄ in a suitable ratio

- Grinding the mixture in a ball mill at a specific frequency (typically 28 Hz)

- Addition of P₂O₅ to generate H₂SO₄ in situ

- Recovery and purification of the sulfonated product

While this method may offer environmental advantages, it typically results in lower yields compared to solution-based methods.

Synthesis of this compound

Method A: Two-Step Synthesis from 4-Halogeno-1,8-naphthalic Anhydride

This approach follows a sequential condensation-sulfonation strategy:

Step 1: Naphthalimide Formation

The 4-halogeno-1,8-naphthalic acid anhydride is reacted with 4-aminobenzylamine in water with a catalytic amount of acid at 80-135°C. The reaction typically proceeds for several hours until complete conversion to the naphthalimide is achieved.

Step 2: Sulfonation

The resulting N-(4-aminobenzyl)-1,8-naphthalimide is then sulfonated using chlorosulfonic acid or fuming sulfuric acid at carefully controlled temperatures (15-40°C) to maintain regioselectivity.

Step 3: Salt Formation

The sulfonated product is subsequently converted to the potassium salt through neutralization with potassium hydroxide or potassium carbonate in aqueous medium.

Table 6. Two-Step Synthesis Protocol

| Stage | Reagents | Conditions | Expected Yield (%) |

|---|---|---|---|

| Naphthalimide formation | 4-Halogeno-1,8-naphthalic anhydride + 4-aminobenzylamine | Water, catalytic acid, 80-135°C, 2-24h | 70-85 |

| Sulfonation | Chlorosulfonic acid or fuming H₂SO₄ | 15-50°C, neat or in inert solvent, 2-6h | 60-75 |

| Salt formation | KOH or K₂CO₃ | Aqueous medium, room temperature | 90-95 |

| Overall yield | 38-60 |

Method B: Microwave-Assisted One-Pot Synthesis

The microwave-assisted approach offers significant advantages in terms of reaction time and efficiency:

Step 1: Microwave-Assisted Condensation

A mixture of 4-sulfo-1,8-naphthalic anhydride, 4-aminobenzylamine, and Zn(OAc)₂ catalyst in a binary solvent system (EtOH:H₂O 1:1 v:v) is subjected to microwave irradiation at 100°C and 1-2 bar pressure for 5-10 minutes.

Step 2: Product Isolation

After the reaction, the precipitated product is filtered, washed with ethanol and diethyl ether, and dried in a vacuum oven.

Step 3: Salt Formation

The sulfonated naphthalimide is converted to the potassium salt through neutralization with potassium hydroxide or potassium carbonate.

This method offers the advantage of significantly reduced reaction times (minutes instead of hours) and generally higher yields compared to conventional heating methods.

Method C: Nucleophilic Displacement Approach

An alternative approach involves a nucleophilic displacement strategy:

Step 1: Synthesis of 4-Chloro-N-(4-nitrobenzyl)-1,8-naphthalimide

4-Chloro-1,8-naphthalic anhydride is condensed with 4-nitrobenzylamine to form the corresponding naphthalimide.

Step 2: Sulfonation

The naphthalimide is sulfonated using appropriate conditions to introduce the sulfo group at the desired position.

Step 3: Reduction of Nitro Group

The nitro group is reduced to an amino group using suitable reducing agents such as iron/acetic acid, sodium dithionite, or catalytic hydrogenation.

Step 4: Salt Formation

The product is converted to the potassium salt through neutralization with potassium hydroxide.

This approach offers the advantage of protecting the amino group during the sulfonation step, potentially improving regioselectivity and yield.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts both reaction efficiency and product purity. Different synthetic steps may require different solvent systems for optimal results:

Table 7. Solvent Systems for Different Synthetic Steps

| Synthetic Step | Recommended Solvents | Advantages | Disadvantages |

|---|---|---|---|

| Naphthalimide formation | Water, glacial acetic acid, DMSO, DMF, DMAc | Good solubility for reactants; promotes condensation | May require higher temperatures; some are difficult to remove |

| Microwave synthesis | EtOH:H₂O (1:1 v:v) | Excellent microwave absorption; environmentally friendly | Limited solubility for some reagents |

| Sulfonation | Nitrobenzene, o-dichlorobenzene, trichlorobenzene | High boiling points; good solvents for aromatic compounds | Toxic; difficult to remove; environmental concerns |

| Salt formation | Water, water-alcohol mixtures | Excellent solubility for ionic species; promotes precipitation of the product | May dissolve unwanted byproducts |

The binary solvent mixture (EtOH:H₂O 1:1 v:v) used in microwave-assisted synthesis has proven particularly effective, providing a balance between solubility and reaction promotion.

Temperature and Time Optimization

Temperature and reaction time are critical parameters that must be carefully controlled for each step of the synthesis:

Table 8. Temperature and Time Optimization

| Synthetic Approach | Step | Optimal Temperature (°C) | Optimal Time | Notes |

|---|---|---|---|---|

| Conventional heating | Naphthalimide formation | 80-135 | 2-24 h | Higher temperatures can lead to side reactions |

| Conventional heating | Sulfonation | 15-40 | 2-6 h | Temperature control is critical to avoid multiple sulfonation |

| Microwave-assisted | Naphthalimide formation | 60-100 | 2-10 min | Rapid heating and cooling minimizes decomposition |

| One-pot synthesis | Nucleophilic substitution | 80 | 2-12 h | Neat conditions may require longer reaction times |

For sulfonation reactions, temperature control is particularly critical. Lower temperatures (15-40°C) generally favor regioselective single sulfonation, while higher temperatures may lead to multiple sulfonation or decomposition of sensitive functional groups.

Catalyst Selection

The choice of catalyst can significantly impact both the rate and selectivity of the reactions involved:

Table 9. Catalyst Comparison for Naphthalimide Synthesis

The use of Zn(OAc)₂ as a Lewis acid catalyst in microwave-assisted synthesis has been particularly effective, allowing for rapid reactions with high yields. For conventional heating methods, catalytic amounts of acids such as acetic, hydrochloric, or sulfuric acid have proven effective.

Purification and Characterization

Purification Methods

The purification of this compound typically involves precipitation, filtration, and washing:

Table 10. Purification Methods Comparison

| Method | Procedure | Advantages | Disadvantages | Suitability |

|---|---|---|---|---|

| Precipitation | Addition of anti-solvent, filtration, washing | Simple; scalable; cost-effective | May not remove all impurities | High |

| Recrystallization | Dissolution in minimal hot solvent, cooling, filtration | Highly effective for crystalline products; good purity | Yield losses; solvent requirements | Medium |

| Column chromatography | Stationary phase separation based on polarity | High purity; effective for complex mixtures | Labor-intensive; solvent-intensive; costly | Low (may not be necessary) |

| Ion-exchange | Selective binding and elution of ionic species | Effective for removing ionic impurities | Specialized equipment; may require optimization | Medium |

For microwave-assisted synthesis, a simple purification procedure has been reported: after the reaction, the precipitation is filtered off and the crude product washed with ethanol (50 ml) and diethyl ether (20 ml), then dried in a vacuum oven.

Characterization Methods

Comprehensive characterization of this compound typically involves multiple analytical techniques:

Table 11. Characterization Techniques

| Technique | Information Provided | Key Parameters to Analyze |

|---|---|---|

| ¹H NMR | Structural confirmation; purity assessment | Aromatic proton patterns; aminobenzyl signals; absence of starting materials |

| ¹³C NMR | Carbon framework confirmation | Carbonyl carbons (imide); aromatic region; quaternary carbons |

| IR Spectroscopy | Functional group identification | Imide C=O stretching (1660-1700 cm⁻¹); SO₃⁻ stretching (1250-1150 cm⁻¹) |

| UV-Vis Spectroscopy | Electronic transitions; potential applications | Absorption maxima; extinction coefficients |

| Fluorescence Spectroscopy | Photophysical properties | Emission maxima; quantum yields; Stokes shifts |

| Mass Spectrometry | Molecular weight confirmation; fragmentation pattern | Molecular ion peak; characteristic fragmentations |

| Elemental Analysis | Empirical formula verification | C, H, N, S percentages |

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Different synthetic approaches offer distinct advantages in terms of yield, reaction time, and resource efficiency:

Table 12. Comparative Analysis of Preparation Methods

| Method | Overall Yield (%) | Reaction Time | Energy Consumption | Reagent Economy | Scalability | Environmental Impact |

|---|---|---|---|---|---|---|

| Conventional heating | 40-60 | 24-48 h | High | Moderate | Excellent | Moderate |

| Microwave-assisted | 65-85 | 0.5-2 h | Moderate | Good | Good | Low-Moderate |

| One-pot synthesis | 55-75 | 12-24 h | Moderate | Excellent | Good | Low |

| Mechanochemical sulfonation | 30-50 | 6-10 h | Low | Good | Limited | Very low |

The microwave-assisted approach offers the best balance of high yield and shorter reaction times, although it requires specialized equipment. Conventional heating methods remain valuable for large-scale production despite longer reaction times.

Advantages and Limitations of Each Method

Table 13. Advantages and Limitations of Different Preparation Methods

| Method | Key Advantages | Major Limitations | Best Application Scenario |

|---|---|---|---|

| Conventional heating | Well-established; reliable; easily scaled | Time-consuming; energy-intensive | Large-scale industrial production |

| Microwave-assisted | Rapid; high yielding; energy-efficient | Specialized equipment; scale limitations | Research laboratories; medium-scale production |

| One-pot synthesis | Fewer isolation steps; reagent economy; less waste | May result in more byproducts; purification challenges | Process development; specialized applications |

| Mechanochemical sulfonation | Solvent-free; environmentally friendly | Lower yields; specialized equipment; scale limitations | Environmentally critical applications; small-scale synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalimide core.

Reduction: Reduced forms of the naphthalimide or aminobenzyl groups.

Substitution: Substituted derivatives with various functional groups replacing the sulfonic acid group.

Wissenschaftliche Forschungsanwendungen

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

Biology: Employed in the study of enzyme activities and as a fluorescent marker in cellular imaging.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.

Wirkmechanismus

The mechanism of action of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the aminobenzyl and naphthalimide groups contribute to its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,8-Naphthalimide Derivatives

Structural and Functional Modifications

1,8-Naphthalimides are highly tunable, with substitutions at the 4-position (C-4) dictating their photophysical and chemical behaviors. Below is a comparative analysis of key derivatives:

Table 1: Key Properties of Selected 1,8-Naphthalimide Derivatives

Photophysical Properties

- Fluorescence Intensity and Quantum Yield: The 4-amino derivative exhibits strong fluorescence due to ICT, but its low solubility limits biomedical use . The sulfo-aminobenzyl derivative retains high quantum yield (comparable to 4-amino) while achieving superior water solubility, enabling applications in live-cell imaging . Bromo-substituted derivatives show negligible fluorescence due to heavy-atom quenching, making them suitable for photochemical reactions rather than sensing .

Emission Wavelength :

Solubility and Biocompatibility

- The sulfonate group in 4-sulfo-aminobenzyl-naphthalimide significantly enhances aqueous solubility compared to non-sulfonated analogs like 4-amino-1,8-naphthalimide .

- Dendrimers functionalized with 4-sulfo-1,8-naphthalimide units demonstrate enhanced biocompatibility and selective metal-ion sensing in physiological conditions .

Limitations and Challenges

- Aggregation Tendency: Non-sulfonated derivatives (e.g., 4-amino-1,8-naphthalimide) aggregate in aqueous media, reducing fluorescence efficiency . The sulfonate group mitigates this issue via electrostatic repulsion .

- Synthetic Complexity: Introducing sulfonate and aminobenzyl groups requires multi-step synthesis, increasing production costs compared to simpler analogs like 4-amino derivatives .

Biologische Aktivität

4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a derivative of 1,8-naphthalimide, a compound known for its diverse biological activities, including photochemical properties and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₄H₁₃KN₂O₃S

- Molecular Weight : 324.39 g/mol

- Functional Groups : Sulfonate group (-SO₃⁻), amino group (-NH₂), and naphthalimide core.

This compound exhibits solubility in water due to the presence of the sulfonate group, which enhances its bioavailability in biological systems.

The biological activity of this compound has been linked to several mechanisms:

- Protein Crosslinking : Similar to other naphthalimides, this compound can potentially photochemically crosslink proteins. Studies have shown that naphthalimides can bond tissues effectively when activated by light, suggesting potential applications in surgical adhesives and tissue repair .

- Inhibition of Telomerase Activity : Research indicates that related compounds like 4-amino-1,8-naphthalimide inhibit telomerase activity in cancer cells. Such inhibition is achieved by down-regulating telomerase-associated proteins, which may contribute to reduced cell proliferation in malignancies .

- PARP Inhibition : The compound is also associated with the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are being investigated for their potential to enhance the efficacy of chemotherapy agents by preventing cancer cells from repairing DNA damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Tissue Repair Applications

In a study involving sheep models with induced knee meniscus lesions, application of naphthalimide derivatives resulted in significant tissue bonding and healing compared to untreated controls. The treated animals exhibited normal activity shortly after surgery, while untreated animals showed persistent limping due to unhealed lesions .

Case Study 2: Cancer Cell Line Studies

Research on K562 leukemia cells demonstrated that treatment with naphthalimide derivatives resulted in a marked reduction in telomerase activity. The study found that both benzamide and naphthalimide treatments inhibited telomerase activity significantly, suggesting potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.